molecular formula C11H10ClI B2584552 1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-87-2

1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2584552
CAS RN: 2287342-87-2
M. Wt: 304.56
InChI Key: JWOCLRXBGCBDPG-UHFFFAOYSA-N
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Description

The compound “1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane, which is a type of cycloalkane . Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in certain chemical contexts, which can be useful in drug discovery and other areas of chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of bicyclo[1.1.1]pentane, with additional groups attached. Bicyclo[1.1.1]pentane has a unique structure with two carbon atoms shared between three cyclopropane rings . The 2-chlorophenyl and iodine groups would be attached to specific carbon atoms in this structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if this compound is a liquid at room temperature and has a low boiling point, it could potentially be a flammable hazard .

properties

IUPAC Name

1-(2-chlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClI/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOCLRXBGCBDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane

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